N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety linked to a methylbenzenesulfonamide group through a methyleneamino bridge, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common approach includes:
Formation of the Bromopyridine Intermediate: The starting material, 6-bromopyridine, is synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Condensation Reaction: The bromopyridine intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Condensation Reactions: The methyleneamino bridge can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products such as sulfoxides or sulfones.
Reduction: Formation of reduced products such as amines or alcohols.
Scientific Research Applications
N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(6-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(Z)-(6-fluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(Z)-(6-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Uniqueness
N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12BrN3O2S |
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Molecular Weight |
354.22 g/mol |
IUPAC Name |
N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrN3O2S/c1-10-2-5-12(6-3-10)20(18,19)17-16-9-11-4-7-13(14)15-8-11/h2-9,17H,1H3/b16-9- |
InChI Key |
DRDXVKWVQBSOQB-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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